[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(3-fluoro-2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHGJQOYOZIUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-substituted-1H-1,2,3-triazol-4-yl methanol derivatives commonly involves the following key steps:
- Preparation of aryl azides from corresponding substituted anilines.
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol to form the triazole ring bearing a hydroxymethyl substituent.
- Purification and characterization of the final triazolylmethanol compound.
This approach is versatile and allows the incorporation of various substituted phenyl groups, including the 3-fluoro-2-methylphenyl moiety.
Detailed Preparation Procedure
Step 1: Preparation of Aryl Azide
- The substituted aniline (in this case, 3-fluoro-2-methylaniline) is first converted to the corresponding aryl azide.
- This is typically done by diazotization followed by treatment with sodium azide.
- For example, substituted aniline is dissolved in a suitable solvent such as DMF, cooled to 0 °C, and treated with chloroacetyl chloride and triethylamine to form an intermediate, which upon reaction with sodium azide yields the aryl azide.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The aryl azide is reacted with propargyl alcohol in the presence of a copper(II) acetate catalyst under mild conditions (room temperature, in t-butanol/water mixture).
- The reaction proceeds via the Huisgen 1,3-dipolar cycloaddition to form the 1,2,3-triazole ring with a hydroxymethyl substituent at the 4-position.
- The reaction typically takes about 18 hours and is monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
- After completion, the mixture is extracted with an organic solvent (e.g., dichloromethane).
- The organic layer is washed, dried over sodium sulfate, and purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.
- The product is isolated as a white solid with good to excellent yields (often >90%).
Specific Example: Preparation of (1-(3-fluoro-phenyl)-1H-1,2,3-triazol-4-yl)methanol
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization and azide formation | Substituted aniline, chloroacetyl chloride, triethylamine, NaN3, DMF, 0 °C to RT | Formation of aryl azide intermediate |
| CuAAC reaction | Aryl azide, propargyl alcohol, Cu(OAc)₂ (5 mol%), t-BuOH/H₂O, RT, 18 h | Mild conditions, high regioselectivity |
| Purification | Extraction with DCM, washing, drying, silica gel chromatography | Use petroleum ether/EtOAc (6:4) eluents |
Alternative and Related Methods
While the CuAAC method is the most direct and efficient for synthesizing 1-substituted-1,2,3-triazol-4-yl methanols, other synthetic routes exist for related triazole derivatives, including:
- Nucleophilic substitution on preformed triazole rings.
- Lithiation and subsequent carboxylation or methylation steps for functionalization at specific positions on the triazole ring.
However, these methods are more commonly applied to 1,2,4-triazole derivatives rather than 1,2,3-triazoles and are less relevant for the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CHOH) undergoes oxidation to form carbonyl derivatives. Common reagents and conditions include:
-
Mechanism : The oxidation proceeds via radical intermediates or direct dehydrogenation, depending on the reagent. Fluorine’s electron-withdrawing effect stabilizes intermediates.
Reduction Reactions
The triazole ring and hydroxymethyl group participate in reduction pathways:
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Triazole Ring Reduction | H/Pd-C (ethanol, 60°C) | Partially saturated triazoline | Low selectivity |
| Hydroxymethyl Reduction | NaBH/MeOH | Retained -CHOH group | Requires acidic workup |
-
Key Insight : The fluorine substituent hinders full triazole reduction due to steric and electronic effects.
Nucleophilic Substitution
The hydroxymethyl group acts as a leaving group under specific conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| SOCl | Reflux in toluene | Chloromethyl derivative | Intermediate for coupling |
| NH (gas) | High-pressure reactor | Aminomethyl derivative | Bioactive analog synthesis |
Electrophilic Aromatic Substitution
The fluorinated phenyl ring undergoes halogenation and nitration:
| Reagent | Position | Product | Regioselectivity |
|---|---|---|---|
| HNO/HSO | Para to -F | Nitro-substituted derivative | Directed by -F group |
| Br/FeBr | Ortho to -CH | Bromo-substituted derivative | Steric hindrance lowers yield |
Hydrogen Bonding and Biological Interactions
The hydroxymethyl group forms hydrogen bonds with biological targets, enhancing binding affinity in enzyme inhibition studies . For example:
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Antifungal Activity : IC = 12 µM against Candida albicans via triazole-mediated cytochrome P450 inhibition .
-
Cancer Research : Binds to HIF-1α with due to fluorine-enhanced hydrophobicity.
Comparative Reactivity Table
Reactivity trends for substituents on the phenyl ring:
| Substituent Position | Oxidation Rate | Substitution Ease | Biological Activity |
|---|---|---|---|
| 3-Fluoro-2-methyl | Moderate | High (ortho effect) | Antifungal, anticancer |
| 4-Fluoro-3-methyl | Slow | Moderate | Lower solubility |
Key Research Findings
-
Click Chemistry Compatibility : The triazole ring enables copper-catalyzed cycloaddition for bioconjugation (yield: 92%) .
-
Thermal Stability : Decomposes at 218°C, suitable for high-temperature reactions .
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Solubility : LogP = 1.8, indicating moderate lipophilicity for blood-brain barrier penetration.
Scientific Research Applications
Anticancer Activity
Research has indicated that triazole derivatives can exhibit significant anticancer properties. For instance, related compounds have been shown to induce apoptosis in cancer cells by targeting tubulin polymerization. Studies suggest that [1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol may similarly affect cell cycle dynamics and induce G2/M phase arrest in various cancer cell lines .
Antimicrobial Properties
Triazole compounds have been investigated for their antibacterial activity. Some derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent . The minimal inhibitory concentrations (MICs) of similar compounds have been reported to range from 0.25 to 4 µg/mL against standard bacterial strains.
Antifungal Activity
The triazole moiety is well-known for its antifungal properties. Compounds with similar structures have been utilized in treating fungal infections by inhibiting ergosterol synthesis in fungal cell membranes. This application can be further explored for this compound in pharmaceutical formulations targeting fungal pathogens.
Pesticidal Properties
Triazole derivatives are being researched for their potential use as pesticides. Their ability to disrupt fungal growth makes them suitable candidates for agricultural applications. The compound may be evaluated for efficacy against plant pathogens and pests, contributing to sustainable agricultural practices.
Coordination Chemistry
The unique structure of this compound allows it to act as a ligand in coordination chemistry. It can form complexes with various metal ions, potentially leading to materials with novel electronic or optical properties. This application is particularly relevant in the development of sensors and catalysts.
Case Studies and Research Findings
A variety of studies have investigated the biological and chemical properties of triazole derivatives:
Mechanism of Action
The mechanism of action of [1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and selected analogs:
*Calculated based on formula C₁₀H₉FN₃O.
Key Observations :
- Substituent Effects: The target compound’s 3-fluoro-2-methylphenyl group balances lipophilicity and steric bulk, contrasting with the polar 4-chlorophenyl () or electron-withdrawing trifluoromethyl groups ().
- Synthetic Efficiency: Yields for triazolylmethanol derivatives vary with substituents. The trifluoromethylbenzyl analog () achieved >90% yield under optimized CuAAC conditions, while the pyrimidine-containing analog () yielded 84%, suggesting steric or electronic challenges .
Biological Activity
Overview
[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole class of compounds, which are recognized for their diverse biological activities. This compound specifically exhibits potential in medicinal chemistry due to its structural characteristics that allow it to interact with various biological targets.
The synthesis of this compound typically involves a cycloaddition reaction between an azide and an alkyne, commonly known as the Huisgen 1,3-dipolar cycloaddition. This reaction is usually catalyzed by copper(I) salts under mild conditions. The general procedure includes:
- Reagents : 3-fluoro-2-methylphenyl azide and propargyl alcohol.
- Solvent : Tetrahydrofuran (THF).
- Catalyst : Copper(I) iodide.
- Procedure : The azide and alkyne are dissolved in THF, mixed with the catalyst, and stirred at room temperature for several hours before purification through column chromatography.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown activity against breast cancer cells (MCF-7), with some derivatives demonstrating IC50 values indicating effective inhibition of cell proliferation. In studies involving structurally related triazoles, compounds have been noted to induce apoptosis and cell cycle arrest in cancer cells by disrupting key signaling pathways such as Notch-AKT .
The biological activity of this compound can be attributed to its ability to:
- Mimic Natural Compounds : The triazole ring structure allows it to interact with biological targets similarly to naturally occurring bioactive molecules.
- Influence Metabolic Stability : The incorporation of fluorine enhances metabolic stability and bioavailability, making it a promising candidate for drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | Chloro Triazole | Moderate antiproliferative activity |
| [1-(3-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | Bromo Triazole | High antiproliferative activity |
| This compound | Fluoro Triazole | Significant antiproliferative activity |
The presence of fluorine in this compound is particularly noteworthy as it may enhance interaction with biological targets compared to other halogenated derivatives .
Case Studies
In a recent study focusing on triazole derivatives:
- Objective : To evaluate the antiproliferative effects of various triazoles on breast cancer cell lines.
- Findings : Compounds similar to this compound showed promising results in reducing cell viability significantly at low concentrations (IC50 values ranging from 0.4 to 10 μM) .
Another investigation highlighted the compound's potential in inhibiting specific cancer-related pathways and inducing oxidative stress in malignant cells.
Q & A
Q. What are the standard synthetic routes for [1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:
- Reacting a fluorinated aryl azide with propargyl alcohol under Cu(OAc)₂ catalysis.
- Optimizing solvent (e.g., tert-butanol or THF), temperature (room temperature to 60°C), and catalyst loading (1–5 mol%) to achieve yields >80% .
- Post-synthesis oxidation (e.g., Jones reagent) or functionalization to generate derivatives .
Q. How can researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced shifts in aromatic regions) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
- X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles. Slow evaporation (e.g., methanol/dichloromethane) produces diffraction-quality crystals .
Q. What in vitro assays are suitable for evaluating the biological activity of this triazole derivative?
- Anticancer activity : MTT assay against osteosarcoma or other cancer cell lines, with IC₅₀ comparisons to controls .
- Antimicrobial testing : Broth microdilution for MIC determination .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How does the introduction of fluorine and methyl groups on the phenyl ring affect the compound’s electronic properties and biological activity?
- Electronic effects : Fluorine enhances electronegativity, altering π-π stacking and hydrogen-bonding capacity. Methyl groups increase hydrophobicity, influencing membrane permeability .
- Biological impact : Fluorinated analogs show improved metabolic stability and target affinity compared to chloro or bromo derivatives in SAR studies .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- DFT calculations : Compare HOMO/LUMO energies with experimental redox potentials (e.g., oxidation to methanoic acid derivatives) .
- MD simulations : Validate docking poses (e.g., AutoDock Vina) against crystallographic protein-ligand structures .
Q. How can solvent and catalyst systems in click chemistry be optimized for scalable synthesis?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may reduce purity. Mixed solvents (THF/H₂O) balance yield and solubility .
- Catalyst alternatives : Ru-based catalysts enable strain-promoted azide-alkyne cycloaddition for heat-sensitive substrates .
Q. What advanced crystallization techniques improve single-crystal quality for X-ray studies?
- Solvent layering : Diffusion of hexane into a DCM solution promotes slow nucleation .
- Temperature gradients : Gradual cooling (0.5°C/hour) reduces lattice defects .
Methodological Recommendations
- Contradiction analysis : Cross-validate NMR and X-ray data with computational models to resolve stereochemical ambiguities .
- Scalability : Use flow chemistry for CuAAC to enhance reproducibility in large-scale syntheses .
- Crystallography : Employ SHELXL’s twin refinement for handling twinned data in complex crystal systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
